(Hepta-1,6-dien-2-yl)benzene
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Overview
Description
(Hepta-1,6-dien-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a hepta-1,6-dien-2-yl group. This compound is of interest due to its unique structure, which combines the aromatic stability of benzene with the reactivity of a diene system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hepta-1,6-dien-2-yl)benzene typically involves the reaction of benzene with a hepta-1,6-dien-2-yl halide under Friedel-Crafts alkylation conditions. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The reaction proceeds as follows:
Formation of the electrophile: The hepta-1,6-dien-2-yl halide reacts with the Lewis acid to form a more reactive electrophile.
Electrophilic aromatic substitution: The benzene ring attacks the electrophile, leading to the formation of the this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(Hepta-1,6-dien-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The diene moiety can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the diene can yield the corresponding alkane.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO₄) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfur trioxide (SO₃) or oleum, and halogenation with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Epoxides or diols depending on the reagent used.
Reduction: The corresponding alkane.
Substitution: Nitro, sulfonic, or halogenated derivatives of this compound.
Scientific Research Applications
(Hepta-1,6-dien-2-yl)benzene finds applications in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Hepta-1,6-dien-2-yl)benzene depends on the specific reaction or application. In electrophilic aromatic substitution, the benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex, which then loses a proton to regenerate the aromatic system. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Styrene: Similar structure but with a vinyl group instead of a hepta-1,6-dien-2-yl group.
Phenylbutadiene: Contains a butadiene moiety attached to a benzene ring.
Phenylhexadiene: Similar to (Hepta-1,6-dien-2-yl)benzene but with a hexadiene group.
Uniqueness
This compound is unique due to its extended diene system, which imparts distinct reactivity and potential for diverse chemical transformations. Its combination of aromatic and diene functionalities makes it a versatile compound in synthetic and applied chemistry.
Properties
CAS No. |
66406-90-4 |
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Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
hepta-1,6-dien-2-ylbenzene |
InChI |
InChI=1S/C13H16/c1-3-4-6-9-12(2)13-10-7-5-8-11-13/h3,5,7-8,10-11H,1-2,4,6,9H2 |
InChI Key |
JUKFOTYCJGAAJF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC(=C)C1=CC=CC=C1 |
Origin of Product |
United States |
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